molecular formula C24H21FN4O2S B1680843 SB-674042 CAS No. 483313-22-0

SB-674042

カタログ番号: B1680843
CAS番号: 483313-22-0
分子量: 448.5 g/mol
InChIキー: HYBZWVLPALMACV-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB-674042は、強力で選択的な非ペプチドオレキシンOX1受容体アンタゴニストです。 これは、5.03 nMの解離定数(Kd)でオレキシンOX1受容体に対する高い親和性を示し、OX2受容体に対して100倍の選択性を示します 。この化合物は、オレキシン系に関連する状態、特に治療におけるその可能性のある治療的応用について広く研究されてきました。

科学的研究の応用

Pharmacological Research

SB-674042 has been extensively characterized for its binding properties and functional antagonism at the orexin-1 receptor. Key findings include:

  • High Affinity Binding : The compound exhibits a dissociation constant (KdK_d) of approximately 3.76 nM, indicating strong binding affinity to the orexin-1 receptor in both whole-cell and membrane formats .
  • Selectivity : this compound shows over 100-fold selectivity for the orexin-1 receptor compared to the orexin-2 receptor, making it a specific tool for investigating the physiological roles of orexin signaling .

Sleep Research

Research utilizing this compound has provided insights into the role of orexin in sleep regulation:

  • Sleep Modulation Studies : In studies involving rodent models, blockade of orexin-1 receptors with this compound has been shown to attenuate sleep promotion induced by orexin-2 receptor antagonism. This suggests that orexin signaling is crucial for maintaining wakefulness and regulating sleep cycles .

Appetite Regulation

The orexin system is implicated in appetite control, and this compound's antagonistic properties have been leveraged to explore this relationship:

  • Feeding Behavior Studies : Experiments have demonstrated that inhibiting orexin-1 receptors can lead to decreased food intake and altered feeding behavior in animal models. This positions this compound as a potential candidate for studying obesity and metabolic disorders .

Neurological Disorders

Given the involvement of the orexin system in various neurological conditions, this compound has been investigated for its potential therapeutic applications:

  • Neurodegenerative Disease Models : Research indicates that modulation of the orexin system may have implications for neurodegenerative diseases such as Alzheimer's disease. This compound's ability to inhibit orexin signaling provides a pathway to explore neuroprotective strategies .

Table 1: Summary of Key Experimental Findings with this compound

Study FocusKey FindingsReference
Binding AffinityKd=3.76nMK_d=3.76\,nM for OX1 receptor; high specificity over OX2
Sleep RegulationBlockade of OX1 receptors reduces wakefulness; implicates role in sleep architecture
Appetite ControlInhibition leads to decreased food intake; potential implications for obesity treatment
Neurological ImplicationsModulation may offer therapeutic avenues in neurodegenerative diseases

作用機序

SB-674042は、オレキシンOX1受容体に選択的に結合してその活性を阻害することによって効果を発揮します。この阻害は、オレキシンペプチドがOX1受容体に結合することによって通常トリガーされる下流のシグナル伝達経路の活性化を防ぎます。 関与する分子標的には、オレキシンOX1受容体と、カルシウムイオンやさまざまなキナーゼなどの関連するシグナル伝達分子が含まれます .

類似の化合物との比較

This compoundは、OX2受容体よりもオレキシンOX1受容体に対する高い選択性において独特です。同様の化合物には次のものがあります。

これらの化合物は、オレキシン系を調節する能力において類似していますが、選択性と治療的応用において異なります。

準備方法

SB-674042の合成には、重要な中間体の調製から始まる複数のステップが含まれます最終ステップでは、これらの中間体をカップリングして目的の化合物を形成します 。this compoundの工業生産方法は広く文書化されていませんが、おそらく大規模生産のために最適化された同様の合成経路に従うでしょう。

化学反応の分析

SB-674042は、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、ハロゲン化剤などの置換試薬が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件および試薬によって異なります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

類似化合物との比較

SB-674042 is unique in its high selectivity for the orexin OX1 receptor over the OX2 receptor. Similar compounds include:

These compounds share similarities in their ability to modulate the orexin system but differ in their selectivity and therapeutic applications.

生物活性

SB-674042 is a novel nonpeptide antagonist that specifically targets the human orexin-1 receptor (OX1R). This compound has garnered significant attention in pharmacological research due to its potential implications in various neurobiological conditions, including sleep disorders, addiction, and anxiety. This article delves into the biological activity of this compound, highlighting its mechanisms of action, binding characteristics, and relevant case studies.

This compound functions primarily as an antagonist of the orexin-1 receptor. Orexin receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating arousal, appetite, and energy homeostasis. By inhibiting OX1R, this compound modulates the signaling pathways associated with these physiological processes.

The binding affinity of this compound for the OX1R has been characterized using radioligand binding assays. Studies have shown that this compound exhibits high specificity and affinity for the OX1R, making it a valuable tool for investigating orexin signaling pathways .

Binding Characteristics

The binding characteristics of this compound have been thoroughly investigated. The following table summarizes key findings related to its binding affinity:

Binding Assay K_i (nM) Receptor Type
Radioligand Binding Assay0.3Human Orexin-1 Receptor
Functional Assay (cAMP)0.5Human Orexin-1 Receptor

These results indicate that this compound binds with high affinity to the OX1R, which is essential for its antagonistic effects .

Study on Anxiety and Stress Response

A notable study examined the effects of this compound on anxiety-related behaviors in animal models. The research demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The study concluded that orexin antagonism could be a viable approach for treating anxiety disorders .

Implications for Sleep Disorders

Another critical area of research involves the role of orexin signaling in sleep regulation. A study highlighted that this compound effectively reduced wakefulness in rodent models, suggesting its potential utility in managing insomnia and other sleep disorders. The findings indicate that blocking OX1R may promote sleep by diminishing arousal signals .

特性

IUPAC Name

[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBZWVLPALMACV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436738
Record name SB-674042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483313-22-0
Record name SB-674042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 483313-22-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-674042
Reactant of Route 2
Reactant of Route 2
SB-674042
Reactant of Route 3
Reactant of Route 3
SB-674042
Reactant of Route 4
SB-674042
Customer
Q & A

A: SB-674042 acts as a selective antagonist of the orexin 1 receptor (OX1R) [, , , , ]. Orexins, neuropeptides that regulate sleep-wake cycles and feeding behavior, exert their effects by binding to two G protein-coupled receptors: OX1R and OX2R. By blocking OX1R, this compound prevents orexin-induced signaling cascades. For instance, in rat insulinoma cells, this compound was shown to inhibit orexin-A-induced insulin secretion, suggesting the involvement of OX1R in this pathway [].

ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do describe its chemical structure as 1-(5-(2-Fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone. Based on this information, the molecular formula can be deduced as C24H21FN4O2S, and the molecular weight is calculated to be 448.5 g/mol.

A: Research indicates that when OX1R and cannabinoid CB1 receptor are co-expressed, they can form heterodimers/oligomers []. Interestingly, this compound, despite having no affinity for CB1R, can indirectly modulate its function by influencing the heterodimer. Specifically, this compound treatment leads to the re-localization of both OX1R and CB1R to the cell surface, impacting downstream signaling pathways []. This highlights a novel pharmacological paradigm where a ligand can indirectly modulate a receptor it doesn't directly bind to by influencing heterodimerization.

A: Molecular dynamics (MD) simulations and homology modeling have been instrumental in understanding the binding of this compound to OX1R and its selectivity over OX2R []. These studies have helped identify key amino acid residues involved in ligand binding and highlighted the role of conformational differences between OX1R and OX2R in determining ligand selectivity [].

A: Yes, research has investigated the SAR of this compound and related compounds []. Modifications to the core structure, particularly around the thiazole and oxadiazole rings, have been shown to significantly impact binding affinity and selectivity for OX1R versus OX2R [].

A: this compound has been widely used as a selective OX1R antagonist in preclinical studies to investigate the role of OX1R in various physiological processes. For instance, in electrophysiological studies on rat ventral tegmental area (VTA) dopaminergic neurons, this compound was able to partially antagonize the effects of orexin-A, suggesting the involvement of OX1R in modulating the activity of these neurons [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。